Home > Products > Screening Compounds P56089 > N-[3-(1-{2-[4-(BUTAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FORMAMIDE
N-[3-(1-{2-[4-(BUTAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FORMAMIDE -

N-[3-(1-{2-[4-(BUTAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FORMAMIDE

Catalog Number: EVT-5484047
CAS Number:
Molecular Formula: C23H29N3O2
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,4′,4″-(4-Propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT)

Compound Description: PPT is identified as a novel anti-staphylococcal compound with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Studies demonstrate its ability to reduce the severity of MRSA infections in both Caenorhabditis elegans and Galleria mellonella models. Mechanistically, PPT exhibits membrane-permeabilizing effects on MRSA, suggesting a possible mechanism of action involving bacterial membrane disruption. Notably, it displays synergistic effects with doxycycline against MRSA, highlighting its potential for combination therapy.

Relevance: While PPT differs significantly in structure from (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide, its identification as an anti-MRSA compound through whole-animal screening models highlights a shared research interest in exploring novel antibacterial agents. Both compounds are likely investigated for their potential to address the growing threat of antibiotic resistance. The focus on membrane-targeting mechanisms for PPT may also be relevant to the investigation of (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide.

1-Ethyl-2-(pyridin-2-yl)benzimidazole (L1) and fac-[ReBr(CO)3(L1)]

Compound Description: L1 functions as a bidentate ligand, coordinating to a rhenium(I) metal center through its benzimidazole and pyridine nitrogen atoms to form the complex fac-[ReBr(CO)3(L1)].

Relevance: L1 shares a significant structural similarity with the (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide. Both molecules contain a central benzimidazole moiety. This shared feature suggests that (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide may also possess metal-binding properties and could potentially coordinate with metal ions like rhenium(I) through its benzimidazole nitrogen atoms. This possibility warrants further investigation, particularly in the context of developing novel metal-based antimicrobial agents.

1-[(Pyridin-2-yl)benzimidazole]-propyl-sulfonic acid (L2) and fac-[ReBr(CO)3(L2)]

Compound Description: Similar to L1, L2 also acts as a bidentate ligand, coordinating to a rhenium(I) metal center through its benzimidazole and pyridine nitrogen atoms to form the complex fac-[ReBr(CO)3(L2)].

Relevance: Like L1, L2 features a central benzimidazole moiety, directly mirroring the core structure of (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide. This shared structural feature reinforces the notion that (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide might also exhibit metal-binding properties, potentially coordinating with metal ions through its benzimidazole nitrogen atoms.

1-(3-(1H-benzimidazol-1-yl)propyl)-1H-benzimidazole (L1) and [(H2L1)(CdCl3 ⋅ H2O)2]

Compound Description: L1, a bis-imidazole derivative, acts as a ligand in the formation of the inorganic–organic hybrid solid [(H2L1)(CdCl3 ⋅ H2O)2]. The complex exhibits a 3-D network structure facilitated by hydrogen bonds between the imidazolium cations, chlorocadmate anions, and water molecules.

Relevance: L1 shares a notable structural feature with (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide, namely the presence of a benzimidazole unit. This shared moiety suggests potential similarities in their chemical properties and reactivity. The study highlighting L1's ability to form hydrogen bonds within the complex underscores the potential for (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide to engage in similar interactions, influencing its overall behavior and potential biological activity.

1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine

Compound Description: This compound functions as a selective antagonist of the histamine H4 receptor. Its selectivity is demonstrated by its KiH3:KiH4 ratio exceeding 10:1, indicating a significantly higher affinity for the H4 receptor compared to the H3 receptor. This selectivity makes it a potential therapeutic candidate for treating and/or preventing symptoms associated with vestibular disorders.

Relevance: This compound shares a crucial structural element with (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide—the benzimidazole group. The presence of this common pharmacophore suggests that (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide might also interact with biological targets, potentially including histamine receptors or other related targets. Although the specific substitutions on the benzimidazole ring differ, the shared core structure warrants further exploration of the potential biological activities of (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide.

Properties

Product Name

N-[3-(1-{2-[4-(BUTAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FORMAMIDE

IUPAC Name

N-[3-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]propyl]formamide

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C23H29N3O2/c1-3-18(2)19-10-12-20(13-11-19)28-16-15-26-22-8-5-4-7-21(22)25-23(26)9-6-14-24-17-27/h4-5,7-8,10-13,17-18H,3,6,9,14-16H2,1-2H3,(H,24,27)

InChI Key

YLQZGBVRXVKOFC-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCNC=O

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCNC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.